

# Head-to-head comparison of different commercial Hepcidin-20 ELISA kits

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## Compound of Interest

Compound Name: *Hepcidin-20 (human)*

Cat. No.: *B15561552*

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## A Head-to-Head Comparison of Commercial Hepcidin-20 ELISA Kits

For researchers, scientists, and drug development professionals studying iron metabolism and related disorders, the accurate quantification of hepcidin is paramount. As the master regulator of systemic iron homeostasis, fluctuations in hepcidin levels are implicated in a variety of conditions, including anemia of inflammation, iron-refractory iron deficiency anemia (IRIDA), and hemochromatosis.[1] While mass spectrometry is considered the gold standard for hepcidin measurement, enzyme-linked immunosorbent assays (ELISAs) offer a more accessible and high-throughput alternative for many laboratories. However, the performance of commercially available ELISA kits can vary significantly.

This guide provides an objective comparison of several commercial Hepcidin-20 ELISA kits, with a focus on their performance characteristics. The information presented here is compiled from publicly available data sheets and scientific literature to aid researchers in selecting the most suitable kit for their specific needs.

## Performance Characteristics of Hepcidin ELISA Kits

The selection of an appropriate ELISA kit is critical for generating reliable and reproducible data. Key performance indicators include the assay type, detection range, sensitivity, and precision (both intra- and inter-assay). The following table summarizes these parameters for a selection of commercially available human hepcidin ELISA kits.

Manufacturer/Distributor	Kit Name/Catalog No.	Assay Type	Detection Range	Sensitivity	Intra-Assay Precision (CV%)	Inter-Assay Precision (CV%)
Intrinsic LifeSciences	Intrinsic Hepcidin IDx™ ELISA Kit (ICE-007)	Competitive	5 – 250 ng/mL	2.5 ng/mL	< 10%	< 10%
R&D Systems	Human Hepcidin Quantikine ELISA Kit (DHP250)	Sandwich	15.6 - 1,000 pg/mL	3.81 pg/mL	Not specified	Not specified
Thermo Fisher Scientific	Human Hepcidin ELISA Kit	Sandwich	0 – 4000 pg/mL	37.5 pg/mL	< 5.35%	Not specified
Cloud-Clone Corp.	ELISA Kit for Hepcidin (Hepc) (CEB979Hu)	Competitive Inhibition	32-20,000 pg/mL	< 11 pg/mL	< 10%	< 12%
Cusabio	Human hepcidin(Hepc) ELISA Kit (CSB-E13062h)	Sandwich	Request Information	Request Information	< 15%	< 15%
FineTest	Human Hepc(Hepcidin) ELISA Kit (EH3221)	Sandwich	31.25-2000 pg/ml	18.75 pg/ml	Not specified	Not specified

DRG Instruments GmbH	Hepcidin 25 (bioactive) HS ELISA	Competitive	Not specified	Not specified	Not specified	Not specified
MyBioSource	Human Hepcidin 25 (Hepc25) ELISA Kit (MBS2699 29)	Sandwich	3.12-200 ng/mL	0.6 ng/mL	< 8%	< 12%

Note: "Not specified" indicates that the information was not readily available in the reviewed documentation. "Request Information" indicates that the manufacturer requires direct contact for these details. It is important to note that assay performance can be influenced by the biological matrix of the sample. For instance, one comparative study found that certain kits were more affected by the use of plasma samples compared to serum.[\[2\]](#)

## Cross-Reactivity with Hepcidin Isoforms

Hepcidin exists in several isoforms, with hepcidin-25 being the primary bioactive form.[\[3\]](#) Hepcidin-20 and hepcidin-22 are N-terminally truncated isoforms with reduced or absent biological activity.[\[3\]](#) Therefore, the cross-reactivity of an ELISA kit with these different isoforms is a critical consideration. An ideal kit would specifically detect the bioactive hepcidin-25.

One study reported that a monoclonal competitive ELISA detected hepcidin-20 and hepcidin-22 with cross-reactivities of 55% and 59%, respectively, compared to hepcidin-25.[\[4\]](#) The DRG Hepcidin-25 (bioactive) HS ELISA kit reports a 24.2% cross-reactivity with hepcidin-22 and does not list data for hepcidin-20.[\[5\]](#) The Intrinsic Hepcidin IDx™ ELISA Kit utilizes a monoclonal antibody with high affinity for the N-terminus of hepcidin-25, and it also binds to other N-terminal isomers with lower affinities.[\[1\]](#) Researchers should carefully consider the specificity of each kit in the context of their research goals.

## Experimental Protocols

While specific protocols vary between manufacturers, the general workflow for a hepcidin ELISA involves several key steps. Below is a generalized protocol based on common methodologies for sandwich and competitive ELISAs.

## General Sandwich ELISA Protocol

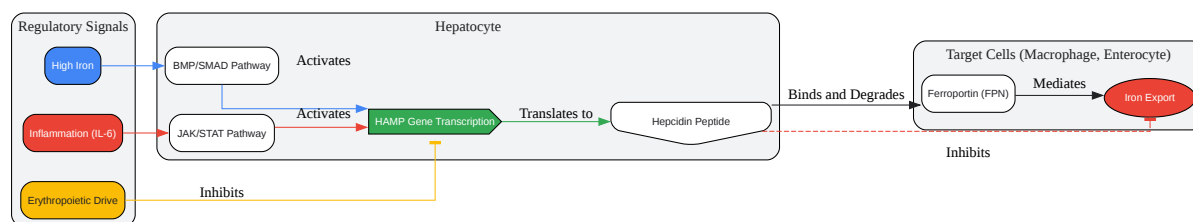
- **Preparation:** Bring all reagents and samples to room temperature. Prepare standard dilutions and wash buffer.
- **Sample/Standard Addition:** Add standards and samples to the appropriate wells of the antibody-pre-coated microplate. Incubate for a specified time (typically 1-2 hours) at 37°C.
- **Washing:** Aspirate the liquid from each well and wash the plate multiple times with the prepared wash buffer.
- **Detection Antibody Addition:** Add a biotinylated detection antibody specific for hepcidin to each well. Incubate for 1 hour at 37°C.
- **Washing:** Repeat the washing step.
- **Enzyme Conjugate Addition:** Add a streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.
- **Washing:** Repeat the washing step.
- **Substrate Addition:** Add TMB substrate solution to each well. Incubate in the dark at 37°C for 15-30 minutes, or until a color change is observed.
- **Stopping the Reaction:** Add a stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
- **Absorbance Measurement:** Read the optical density (OD) of each well at 450 nm using a microplate reader.
- **Calculation:** Generate a standard curve by plotting the OD values against the known concentrations of the standards. Use the standard curve to determine the concentration of hepcidin in the samples.

## General Competitive ELISA Protocol

- **Preparation:** Bring all reagents and samples to room temperature. Prepare standard dilutions and wash buffer.
- **Sample/Standard and Conjugate Addition:** Add standards and samples to the antibody-pre-coated microplate wells. Then, add a fixed amount of biotinylated hepcidin conjugate to each well. Incubate for a specified time (e.g., 1.75 hours).[6]
- **Washing:** Aspirate and wash the wells to remove unbound components.
- **Enzyme Addition:** Add a streptavidin-HRP conjugate and incubate.
- **Washing:** Repeat the washing step.
- **Substrate Addition and Reaction Stopping:** Add TMB substrate and, after a set time, a stop solution.
- **Absorbance Measurement and Calculation:** Measure the OD at 450 nm. In a competitive assay, the signal intensity is inversely proportional to the amount of hepcidin in the sample.

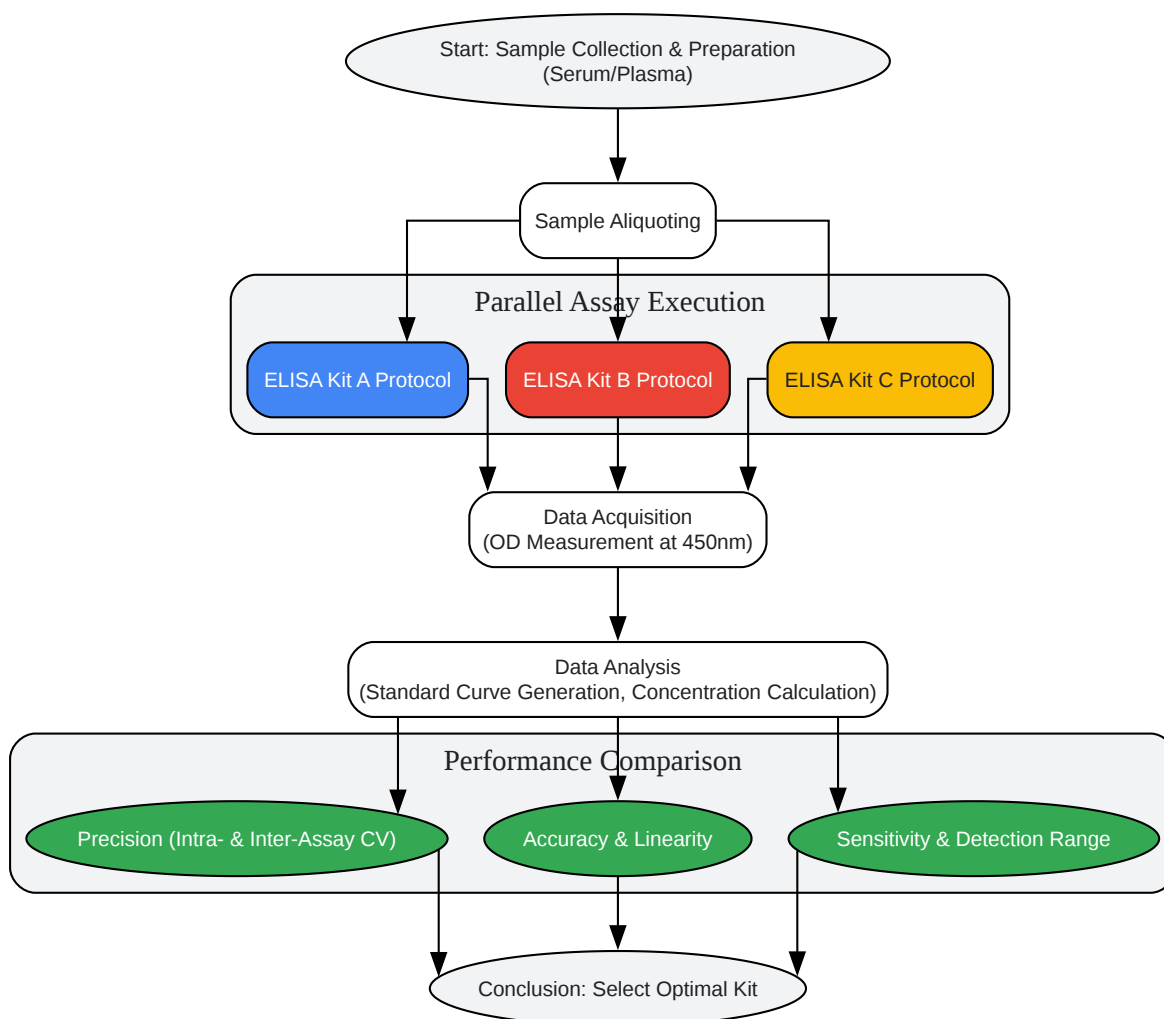
## Visualizing Key Processes

To better understand the biological context and experimental procedures, the following diagrams illustrate the hepcidin signaling pathway and a typical experimental workflow for comparing ELISA kits.



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Caption: Hepcidin Signaling Pathway



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Caption: ELISA Kit Comparison Workflow

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